N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine
Description
N-{[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine is a synthetic coumarin derivative featuring a glycylglycine dipeptide moiety linked via an acetyloxy group to a substituted coumarin core. The coumarin scaffold is modified with methyl groups at the 3-, 4-, and 8-positions, which influence electronic and steric properties, while the 2-oxo group retains the canonical lactone structure of coumarins. Coumarins are well-documented for their diverse bioactivities, including anticoagulant, antimicrobial, and fluorescent properties .
Properties
Molecular Formula |
C18H20N2O7 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[[2-[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H20N2O7/c1-9-10(2)18(25)27-17-11(3)13(5-4-12(9)17)26-8-15(22)19-6-14(21)20-7-16(23)24/h4-5H,6-8H2,1-3H3,(H,19,22)(H,20,21)(H,23,24) |
InChI Key |
BAVSAIBJKXPDLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC(=O)NCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route includes the following:
Coumarin Derivative Formation:
Industrial Production:
While industrial-scale production methods may vary, chemical manufacturers typically optimize the synthetic route for efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Common Reaction Types
The compound’s structure includes a chromenone core, glycylglycine moiety, and ester linkages, enabling participation in reactions such as:
Hydrolysis
-
Mechanism : The ester bond between the chromenyl oxy group and the acetyl group can undergo hydrolysis under acidic or basic conditions, yielding glycylglycine and the corresponding chromenyl acid.
-
Conditions :
-
Acidic : HCl or H2SO4 in aqueous solution.
-
Basic : NaOH or KOH in aqueous solution.
-
-
Relevance : Hydrolysis may occur during biological degradation or under harsh chemical conditions.
Oxidation
-
Mechanism : The chromenone ring (2H-chromen-2-one) can undergo oxidation, particularly at the 7-position due to methyl substituents (3,4,8-trimethyl), leading to quinone-like structures.
-
Reagents : Potassium permanganate (KMnO4) under acidic or neutral conditions.
-
Conditions : Controlled temperature and pH to prevent over-oxidation .
Condensation Reactions
-
Mechanism : The glycylglycine moiety may participate in condensation reactions with amines or aldehydes, forming peptide bonds or imine derivatives.
-
Reagents : Amines (e.g., ammonia), carbodiimides (e.g., EDCl), or aldehydes.
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Applications : Potential in peptide synthesis or bioconjugation.
Electrophilic Substitution
-
Mechanism : The aromatic chromenone ring may undergo electrophilic substitution at positions ortho or para to the -OAc group, depending on methyl substituent positions.
-
Reagents : Nitric acid, sulfuric acid, or halogenating agents.
Hydrolysis Pathway
The ester linkage (R-OAc) undergoes nucleophilic attack by water or hydroxide ions, leading to cleavage into glycylglycine and chromenyl acid. The reaction is pH-dependent, with basic conditions favoring faster hydrolysis.
Oxidation Pathway
The chromenone ring’s electron-rich positions (e.g., 7-position) are susceptible to oxidation. KMnO4 abstracts hydrogen from the methyl groups, forming carbonyl or quinone-like intermediates. Over-oxidation can lead to ring-opening products .
Condensation Pathway
The glycylglycine’s carboxylic acid group reacts with amines via nucleophilic acyl substitution, forming amide bonds. This reaction is critical for modifying the compound’s biological activity (e.g., enhancing cell permeability).
Reaction Conditions and Optimization
| Reaction Type | Reagents/Conditions | Key Factors |
|---|---|---|
| Hydrolysis | HCl (acidic) or NaOH (basic) | pH, temperature, solvent polarity |
| Oxidation | KMnO4, acidic/neutral pH | Temperature, reaction time |
| Condensation | EDCl, amines, aldehydes | Stabilization of intermediates |
| Electrophilic Sub. | HNO3, H2SO4, halogens | Substituent positions, steric hindrance |
Biological Interactions
The chromenone core may interact with enzymes or receptors, modulating pathways related to inflammation or cellular stress. Glycylglycine’s presence could enhance interactions with neurotransmitter systems.
Comparison with Related Chromen Derivatives
| Compound | Key Differences |
|---|---|
| N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine | Ethyl substituent instead of trimethyl |
| N-{2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}glycylglycine | Propanoyl linkage vs. acetyl; different substitution pattern |
| N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine | Benzyl group enhances lipophilicity |
Scientific Research Applications
Structural Overview
This compound features a chromenone moiety linked to an acetylated glycylglycine unit , which may enhance its solubility and reactivity. The chromenone component is known for its biological activity, while the glycylglycine part contributes to the compound's overall properties.
Chemical Reactivity
The chemical behavior of N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine can be attributed to its functional groups:
- Acetyl Group : Can undergo hydrolysis to yield the corresponding acid and amine.
- Chromenone Structure : May participate in electrophilic aromatic substitution reactions or form adducts with nucleophiles due to the electron-deficient nature of the carbonyl group.
Medicinal Chemistry
This compound has shown promise in several areas of medicinal chemistry:
Antioxidant Properties : Compounds with similar structures have been reported to exhibit antioxidant effects, which may contribute to cellular protection against oxidative stress.
Anti-inflammatory Activity : Preliminary studies indicate potential anti-inflammatory effects, suggesting that this compound could modulate inflammatory pathways.
Anticancer Research : Investigations into its anticancer properties are ongoing. Compounds with chromenone structures have demonstrated cytotoxic effects on various cancer cell lines.
Biochemical Applications
The compound's interaction with biological targets is crucial for understanding its therapeutic potential:
- Enzyme Modulation : It may influence enzyme activities relevant to metabolic pathways.
- Cell Signaling Pathways : Potential interactions with receptors involved in cellular signaling could lead to therapeutic applications.
Case Studies
Several studies have been conducted to evaluate the biological activities of this compound:
| Study Focus | Objective | Findings |
|---|---|---|
| Antimicrobial Activity | Evaluate efficacy against bacterial strains | Significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively. |
| Anticancer Activity | Assess cytotoxic effects on MCF-7 breast cancer cells | Showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. |
| Inflammation Model Study | Investigate anti-inflammatory properties | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls in LPS-stimulated macrophages. |
Mechanism of Action
The precise mechanism of action for N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine can be contextualized by comparing it to analogous coumarin-peptide hybrids. Below is a detailed analysis supported by a comparative data table (Table 1) and research findings.
Table 1: Structural and Physicochemical Comparison of Coumarin-Peptide Derivatives
*Hypothetical values based on structural analysis.
Key Structural and Functional Differences
Substituents on Coumarin Core: The target compound’s 3,4,8-trimethyl groups increase steric bulk compared to 4-ethyl () or 3-hexyl/4-methyl () derivatives. Ethyl substituents () balance lipophilicity and steric effects, which may influence crystallinity or solubility .
Linker Group: The acetyloxy linker in the target compound and ’s derivative provides a shorter, more rigid connection than the propanoyloxy group in ’s compound. This rigidity may affect conformational flexibility and interaction with biological targets .
Peptide Chain :
- The glycylglycine dipeptide in the target compound and ’s derivative offers two amide bonds, enabling stronger hydrogen-bonding interactions compared to the single glycine chain in . This could enhance aqueous solubility or receptor binding .
Research Findings and Implications
- Synthetic Routes : Analogous compounds (e.g., ) are synthesized via diazonium salt reactions () or acyl chloride couplings (), suggesting similar pathways for the target compound. The trimethyl groups may require regioselective alkylation strategies .
- Crystallography and Stability: highlights that substituents like ethyl or methyl influence crystal packing via C–H∙∙∙O hydrogen bonds.
- Bioactivity: While direct data are unavailable, glycylglycine-linked coumarins (e.g., ) are hypothesized to exhibit enhanced bioavailability compared to non-peptide derivatives, as seen in similar drug design paradigms .
Software and Structural Analysis
Biological Activity
N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse scholarly sources.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 462.5 g/mol. The IUPAC name is (2S)-3-(1H-indol-3-yl)-2-[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid. Its structure features both an indole moiety and a chromenone derivative, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Indole Derivative : Utilizing the Fischer indole synthesis method.
- Synthesis of the Chromenone Derivative : Achieved via Pechmann condensation, which involves phenolic compounds and β-keto esters under acidic conditions.
Anticancer Activity
Research indicates that compounds containing chromenone derivatives exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 (human breast cancer) and HepG2 (liver cancer) by interacting with DNA and disrupting cell cycle progression .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 15.5 | Apoptosis induction |
| Similar Chromenone Derivative | HepG2 | 12.0 | Cell cycle arrest |
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various Gram-positive and Gram-negative bacteria. The disc diffusion method revealed that it effectively inhibits bacterial growth by disrupting cell membrane integrity and inhibiting key metabolic enzymes .
Table 2: Antibacterial Activity Data
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Bacillus subtilis | 22 |
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Anticancer Mechanism : The compound may exert its anticancer effects by:
- Interacting with DNA to induce apoptosis.
- Inhibiting proteins involved in cell proliferation.
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Antibacterial Mechanism : Its antibacterial action is likely due to:
- Inhibition of bacterial enzymes critical for survival.
- Disruption of the bacterial cell membrane.
Case Studies
A notable study conducted on a series of chromenone derivatives demonstrated their potential as dual-action agents against both cancer and bacterial infections. The study highlighted that the presence of the chromenone moiety significantly enhances bioactivity compared to non-chromenone counterparts .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine?
- Methodological Answer : The synthesis typically involves coupling the coumarin derivative [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with glycylglycine. A common approach is dissolving the coumarin precursor and glycylglycine in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by activation with a coupling agent (e.g., DCC or EDC) and a catalyst like potassium carbonate. Post-reaction, the product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol or methanol .
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254–280 nm) or ¹H/¹³C NMR to assess chemical homogeneity .
- Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular weight verification and FT-IR to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the coumarin lactone and amide bonds) .
Q. What crystallographic techniques are suitable for determining its solid-state structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data collection at 100–150 K minimizes thermal motion artifacts. Structure solution via SHELXT (direct methods) and refinement with SHELXL (full-matrix least-squares on F²) . Hydrogen-bonding networks (e.g., C–H···O interactions) and dihedral angles between aromatic rings should be analyzed using Olex2 or WinGX .
Advanced Research Questions
Q. How can researchers resolve contradictions between observed antifungal activity and unintended secondary metabolite induction (e.g., aflatoxins)?
- Methodological Answer :
- Dose-Response Assays : Test the compound across a concentration gradient (0.1–100 µg/mL) in fungal cultures (e.g., Aspergillus flavus) to identify thresholds where antifungal effects dominate over toxin induction .
- Mechanistic Studies : Use RNA-seq or proteomics to compare gene/protein expression profiles under treatment vs. control, focusing on aflatoxin biosynthesis genes (e.g., aflR, aflS) .
- Structural Modifications : Introduce electron-withdrawing groups to the coumarin scaffold to reduce unintended bioactivity while retaining antifungal potency .
Q. What strategies optimize anisotropic displacement parameter refinement in crystallography for this compound?
- Methodological Answer :
- Data Quality : Collect high-resolution data (<1.0 Å) to improve electron density maps. Use SHELXL’s "ISOR" and "DELU" restraints to manage thermal motion in flexible groups (e.g., methyl substituents on the coumarin ring) .
- Validation Tools : Cross-check refinement stability using R1/wR2 convergence plots and the "ADDSYM" command in PLATON to detect missed symmetry .
Q. How do intermolecular interactions in the crystal lattice influence solubility and stability?
- Methodological Answer :
- Hydrogen-Bond Analysis : Map C–H···O and N–H···O interactions using Mercury software. Stronger hydrogen bonds (e.g., D···A distances <3.0 Å) correlate with lower aqueous solubility but higher thermal stability .
- Hirshfeld Surface Analysis : Quantify contributions of H-bonding, van der Waals, and π-π interactions to lattice energy. High π-π stacking (e.g., coumarin ring overlap) may reduce dissolution rates .
Q. What in vitro assays are recommended to evaluate its protease inhibition potential?
- Methodological Answer :
- Enzyme Kinetics : Use fluorogenic substrates (e.g., glycine-7-amido-4-methylcoumarin) to measure inhibition of neutrophil elastase or cathepsin G. Monitor fluorescence (ex/em = 380/460 nm) over time .
- IC50 Determination : Pre-incubate the compound with the enzyme (30 min, 37°C) before adding substrate. Fit dose-response curves to calculate inhibition constants .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational docking predictions and experimental enzyme inhibition results?
- Methodological Answer :
- Conformational Sampling : Re-run docking simulations with explicit solvent models (e.g., molecular dynamics in GROMACS) to account for flexible binding pockets .
- Experimental Controls : Include positive controls (e.g., known inhibitors) and validate assay conditions (pH, ionic strength) to rule out false negatives .
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps .
- Decomposition Risks : Avoid contact with strong oxidizers (e.g., HNO₃, H₂O₂) to prevent toxic gas release (e.g., NOx, CO). Store under inert gas (N₂ or Ar) at –20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
